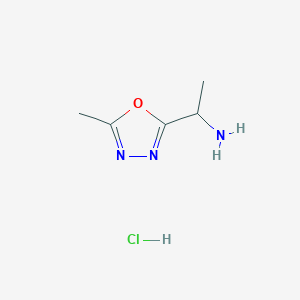
(E)-3-(dimethylamino)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (E)-3-(dimethylamino)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile is a push-pull molecule that exhibits a zwitterionic nature due to the presence of strong electron-donating and electron-withdrawing groups. This structure is characterized by a conjugated system where the dimethylamino group acts as an electron donor and the nitrile group as an electron acceptor. The presence of a pyrrol-1-ylphenyl group suggests potential for heterocyclic system interactions.
Synthesis Analysis
The synthesis of related compounds involves the preparation of multifunctional synthons that can lead to the formation of various heterocyclic systems. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs are prepared from corresponding precursors and can be used to synthesize polysubstituted pyrroles, pyrimidines, and other heterocycles . Similarly, the synthesis of (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate involves a condensation reaction under reflux conditions, indicating that the compound may also be synthesized through similar condensation reactions .
Molecular Structure Analysis
The molecular structure of closely related compounds has been studied using experimental methods such as crystal structure analysis and theoretical methods like DFT calculations. These studies have shown that such compounds can exist in a stable E-isomer zwitterionic form in the solid state and when dissolved in organic solvents . This suggests that this compound may also exhibit similar structural characteristics.
Chemical Reactions Analysis
Compounds with similar structures have shown varied reactivity. For example, enaminonitriles can react with different reagents to yield a variety of heterocyclic compounds, such as pyrazoles and pyrimidines . This indicates that this compound could potentially participate in a range of chemical reactions, leading to the formation of diverse heterocyclic structures.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. These compounds typically exhibit low reactivity due to their zwitterionic nature and have distinct spectroscopic characteristics such as NMR, IR, and UV/VIS spectra, which can be used to confirm their structure . The physical properties such as solubility, melting point, and stability may also be influenced by the zwitterionic form and the presence of the conjugated system.
Wissenschaftliche Forschungsanwendungen
Broadband Nonlinear Optical Material
A study conducted by Wu et al. (2017) on asymmetric pyrene derivatives, closely related to the compound , revealed their utility as broadband nonlinear optical materials. The research showed that these compounds exhibit positive third-order nonlinear refractive indexes across a wide spectral range with high linear transmission, indicating their potential as superior broadband nonlinear refractive materials.
Heterocyclic Synthesis
Al-Shiekh et al. (2004) discussed the use of compounds similar to "(E)-3-(dimethylamino)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile" in the synthesis of new azolotriazine, pyrazolo[3,4-d]pyridazine, and other heterocyclic compounds. The research highlighted its versatility in synthesizing a variety of heterocyclic structures, suggesting its importance in the field of medicinal chemistry and drug design.
Eco-friendly Synthesis
Muthusaravanan et al. (2014) explored an eco-friendly synthesis approach involving "(E)-3-(dimethylamino)-1-arylprop-2-en-1-ones" Muthusaravanan et al. (2014). This method yields highly functionalized dihydroindeno[1,2-b]pyrroles, highlighting the compound's role in promoting green chemistry practices through solvent-free reactions and providing a simple work-up procedure.
Zwitterionic Nature and Donor-π-Acceptor Push-Pull Molecules
Jasiński et al. (2016) conducted a study that provided experimental and theoretical evidence for the zwitterionic nature of a closely related compound (Jasiński et al., 2016). The research revealed insights into its low reactivity compared to other derivatives, emphasizing the compound's unique electronic structure and potential applications in designing novel materials with specific electronic properties.
Fluorescent Probes for Carbon Dioxide Detection
Wang et al. (2015) synthesized fluorescent probes based on pyrrole cores, including tertiary amine moieties similar to the compound of interest, for the detection of low levels of carbon dioxide (Wang et al., 2015). These probes exhibited significant fluorescence changes upon exposure to CO2, suggesting their usefulness in real-time, selective, and quantitative detection of CO2 in various applications.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-(dimethylamino)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-17(2)12-14(11-16)13-5-7-15(8-6-13)18-9-3-4-10-18/h3-10,12H,1-2H3/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWIBMUHHRKKOI-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C1=CC=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2549057.png)

![(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-6-yl)methanone](/img/structure/B2549061.png)
![N-benzyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2549062.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2549067.png)
![[1,1'-Biphenyl]-3,3'-diyldimethanol](/img/structure/B2549068.png)
![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2549069.png)


![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2549077.png)